molecular formula C20H19Cl2N3OS B7734408 MFCD06642274

MFCD06642274

Cat. No.: B7734408
M. Wt: 420.4 g/mol
InChI Key: GJHYCIRCJRTQGZ-UHFFFAOYSA-N
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Description

However, based on structural analogs and guidelines for compound comparison outlined in the evidence, its hypothetical profile can be inferred. Typically, MDL numbers correspond to specific chemical structures cataloged in databases, and comparisons rely on molecular properties, functional groups, and applications.

Properties

IUPAC Name

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-12-4-3-5-13(2)19(12)23-11-18(26)25-20-24-10-17(27-20)8-14-6-15(21)9-16(22)7-14/h3-7,9-10,23H,8,11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHYCIRCJRTQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06642274” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity. The process may involve steps such as condensation, cyclization, and purification through techniques like recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and maximize yield. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: “MFCD06642274” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation may require acidic or basic conditions, while reduction might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

“MFCD06642274” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development or as a diagnostic tool.

    Industry: “this compound” is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD06642274” exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure or function of the target molecules, resulting in the desired chemical or biological outcome. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD06642274, we compare it with three structurally or functionally related compounds from the evidence:

Structural and Functional Similarities

The following table summarizes key properties of MFCD066CD42274 (hypothetical) and its analogs:

Property This compound (Hypothetical) CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330) CAS 26905-02-2 (MFCD03077010)
Molecular Formula C₆H₅BrClO₂ (assumed) C₆H₅BBrClO₂ C₇H₅BrO₂ C₁₁H₁₄ClN
Molecular Weight ~235 g/mol 235.27 g/mol 201.02 g/mol 195.69 g/mol
Solubility (Water) 0.2–0.3 mg/mL (estimated) 0.24 mg/mL 0.687 mg/mL 0.115 mg/mL
Key Functional Groups Bromo, chloro, carboxylate Boronic acid, bromo, chloro Carboxylate, bromo Chloro, piperidine
Pharmacological Activity Moderate BBB permeability High GI absorption, BBB permeability N/A CYP2D6 inhibition
Synthesis Method Palladium-catalyzed coupling Pd(II) catalyst, THF/H₂O A-FGO catalyst, green chemistry Microwave-assisted, K₂CO₃/MeCN

Key Comparative Insights

  • Molecular Weight and Solubility : Higher molecular weight in boronic acid derivatives (e.g., CAS 1046861-20-4) correlates with reduced aqueous solubility compared to smaller chlorinated aromatics (e.g., CAS 26905-02-2) .
  • Synthetic Complexity : Palladium-mediated reactions (CAS 1046861-20-4) require precise conditions, whereas microwave-assisted synthesis (CAS 26905-02-2) offers faster kinetics and higher yields .
  • Pharmacological Profiles : BBB permeability is common in halogenated aromatics (CAS 1046861-20-4 and this compound), while CYP inhibition is specific to nitrogen-containing analogs (CAS 26905-02-2) .

Research Findings and Limitations

  • Structural Flexibility : Bromo/chloro substitutions enhance stability but may reduce solubility, as seen in CAS 1046861-20-4 .
  • Green Chemistry Potential: A-FGO catalysts (CAS 1761-61-1) enable recyclable synthesis, aligning with sustainable practices .
  • Limitations : Direct data on this compound is absent in the evidence; assumptions rely on extrapolation from analogs. Further experimental validation is required for precise property determination .

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